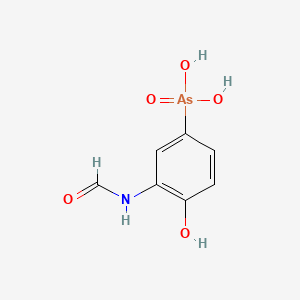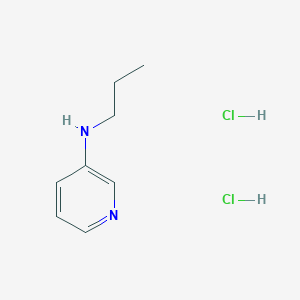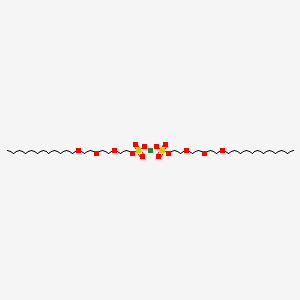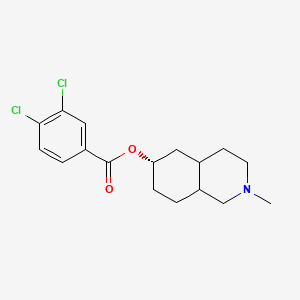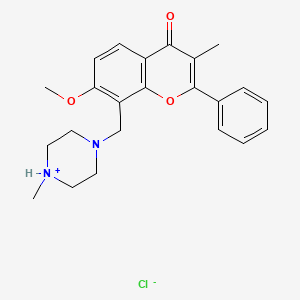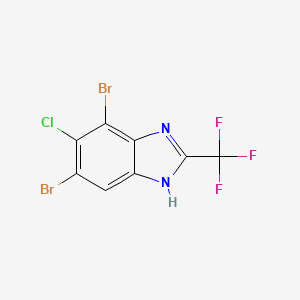
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen atoms and a trifluoromethyl group, which impart distinct chemical and biological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- typically involves the halogenation of a benzimidazole precursor. One common method includes the bromination of benzimidazole at the 4 and 6 positions, followed by chlorination at the 5 position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium carbonate are often used in these processes .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants and polymers
Wirkmechanismus
The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- Benzimidazole, 5,6-dibromo-2-(trifluoromethyl)-
- Benzimidazole, 5-chloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-
Comparison: Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is unique due to the presence of both chlorine and bromine atoms along with a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms increases its lipophilicity and ability to penetrate biological membranes, making it a more potent compound in various applications .
Eigenschaften
CAS-Nummer |
53615-23-9 |
|---|---|
Molekularformel |
C8H2Br2ClF3N2 |
Molekulargewicht |
378.37 g/mol |
IUPAC-Name |
4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI-Schlüssel |
POIOLNAIRDCQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


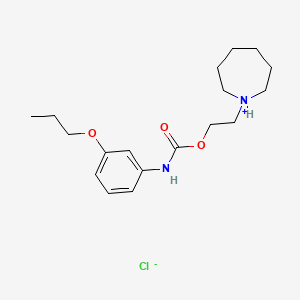
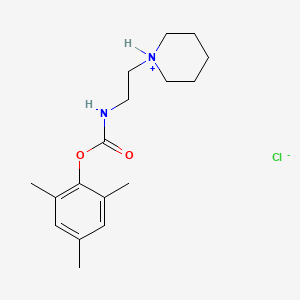
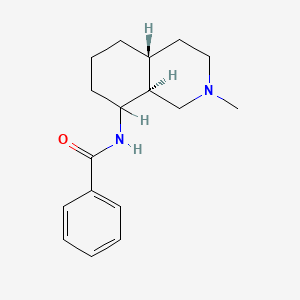
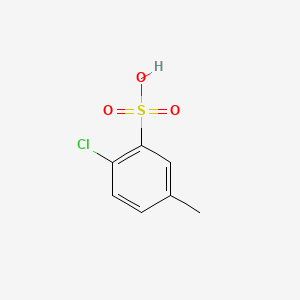
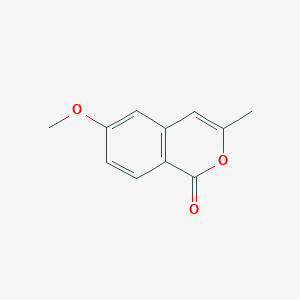
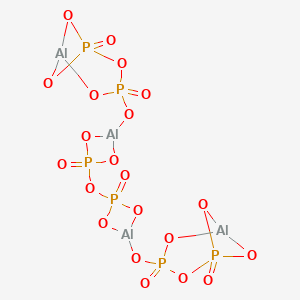

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
